3-(bromomethyl)-N,N-dimethylbenzenesulfonamide
Description
Structural Characteristics and Nomenclature
3-(Bromomethyl)-N,N-dimethylbenzenesulfonamide exhibits a distinctive molecular architecture characterized by the presence of three key functional components arranged around a benzene ring system. The compound's molecular formula C9H12BrNO2S reflects the precise arrangement of nine carbon atoms, twelve hydrogen atoms, one bromine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the bromomethyl substituent at the meta position (position 3) relative to the sulfonamide group, while the nitrogen atom bears two methyl groups in a dimethyl configuration.
The structural framework consists of a benzene ring bearing a bromomethyl group (-CH2Br) at the 3-position and a dimethylsulfonamide group (-SO2N(CH3)2) at the 1-position. The Simplified Molecular Input Line Entry System representation "BrCc1cccc(c1)S(=O)(=O)N(C)C" provides a precise linear notation of the molecular connectivity. The sulfonamide functional group adopts a tetrahedral geometry around the sulfur center, with the two oxygen atoms forming double bonds and creating a sulfonyl moiety. The nitrogen atom exhibits sp3 hybridization, accommodating the two methyl substituents and maintaining the characteristic dimethylamino configuration.
The compound's three-dimensional structure reveals important spatial relationships between functional groups that influence its chemical reactivity and biological activity. The bromomethyl group serves as an electrophilic center capable of undergoing nucleophilic substitution reactions, while the sulfonamide moiety provides both hydrogen bonding capability and structural rigidity. The meta-relationship between these two functional groups creates a molecular geometry that facilitates diverse synthetic transformations and potential biological interactions.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C9H12BrNO2S | |
| Molecular Weight | 278.17 g/mol | |
| Chemical Abstracts Service Number | 137638-70-1 | |
| MDL Number | MFCD24071875 | |
| SMILES Notation | BrCc1cccc(c1)S(=O)(=O)N(C)C |
Historical Context and Discovery
The development of this compound occurred within the broader historical context of sulfonamide chemistry, which experienced its foundational period during the early twentieth century. The sulfonamide chemical class traces its origins to 1908 when sulfanilamide was first synthesized by German chemists, though its biological significance remained unrecognized for nearly three decades. The breakthrough discovery came in 1932 when Gerhard Domagk and his colleagues at Bayer demonstrated that sulfonamides possessed remarkable antibacterial properties, leading to Domagk's Nobel Prize in Physiology or Medicine in 1939 for discovering the antibacterial effects of Prontosil.
The specific synthesis and characterization of this compound emerged from subsequent decades of systematic exploration into halogenated sulfonamide derivatives. The incorporation of bromomethyl functionality into sulfonamide structures represented a strategic advancement in synthetic methodology, combining the well-established biological activity of sulfonamides with the versatile reactivity of organobromine compounds. This combination proved particularly valuable for creating synthetic intermediates capable of further chemical modification through nucleophilic substitution reactions.
The historical development of brominated organic compounds provided the foundational knowledge necessary for the eventual synthesis of complex molecules like this compound. Research into bromine and bromo-organic compounds in organic synthesis, as documented in comprehensive reviews encompassing over 107 different applications, established the methodological framework for incorporating bromine functionality into aromatic systems. These historical advances in both sulfonamide chemistry and organobromine methodology converged to enable the rational design and synthesis of multifunctional molecules containing both structural elements.
Significance in Organic Chemistry Research
This compound occupies a position of considerable importance in contemporary organic chemistry research, particularly in the development of automated synthetic methodologies and drug discovery applications. The compound's utility as a synthetic building block has been demonstrated in end-to-end automated synthesis platforms that utilize Negishi coupling as a key transformation to increase the fraction of sp3-hybridized carbons in bioactive molecules. These automated processes represent significant advances in medicinal chemistry, offering efficient production lines for compounds with enhanced drug-like properties through minimal human intervention.
The compound's significance extends to structure-based drug design applications, where brominated sulfonamide derivatives serve as key intermediates in the synthesis of biologically active molecules. Research has demonstrated the utility of related bromomethyl sulfonamide compounds in the preparation of N-(5-phenylthiazol-2-yl)acrylamides and other therapeutic targets. The versatility of the bromomethyl group enables diverse chemical transformations, including nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols, thereby facilitating the construction of complex molecular architectures.
Modern synthetic chemistry has embraced this compound as a valuable precursor for continuous flow chemistry applications. The compound's stability under standard reaction conditions, combined with its predictable reactivity patterns, makes it suitable for automated synthesis platforms that require reliable and reproducible chemical transformations. The integration of such compounds into modular synthetic workflows has enabled the rapid generation of compound libraries for biological screening and medicinal chemistry optimization studies.
The compound's role in contemporary pharmaceutical research reflects the broader trend toward C(sp3)-enriched molecules in drug discovery. The bromomethyl functionality provides opportunities for introducing additional sp3 centers through various coupling reactions, thereby improving the three-dimensional character and potentially enhancing the pharmacological properties of resulting compounds. This synthetic strategy aligns with current medicinal chemistry principles that emphasize molecular complexity and three-dimensional diversity as key factors in drug development success.
Properties
IUPAC Name |
3-(bromomethyl)-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-11(2)14(12,13)9-5-3-4-8(6-9)7-10/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQSPMCAGRNFRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137638-70-1 | |
| Record name | 3-(bromomethyl)-N,N-dimethylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Biochemical Properties
3-(Bromomethyl)-N,N-dimethylbenzenesulfonamide exhibits a unique structure that allows it to interact with various biomolecules. Its ability to inhibit enzyme activity is crucial for its application in drug development. The compound can bind to active sites of enzymes, forming stable enzyme-inhibitor complexes that prevent catalysis. For instance, it has been shown to interact with carbonic anhydrase , an enzyme involved in pH regulation and fluid balance in tissues.
Biological Activities
The biological activities of this compound can be classified into several key areas:
- Antibacterial Activity : This compound has demonstrated the ability to inhibit dihydropteroate synthetase , an enzyme essential for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth, positioning it as a candidate for antibacterial drug development .
- Anticancer Properties : Research indicates that this compound may exhibit anticancer effects by inhibiting specific kinases involved in tumor growth. Its structural features enhance its binding affinity to molecular targets associated with cancer progression .
- Enzyme Inhibition : The sulfonamide group allows for the formation of hydrogen bonds with active site residues in enzymes, which is vital for its inhibitory effects. This mechanism underlies its potential therapeutic applications across various diseases .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Antibacterial Studies : A study demonstrated that derivatives of this compound effectively inhibited bacterial growth in vitro, highlighting its potential as a new class of antibacterial agents.
- Cancer Research : In cellular models, this compound showed promise in inhibiting the growth of cancer cell lines, including those resistant to conventional therapies. The compound's mechanism involves targeting specific kinases implicated in cancer cell proliferation .
- Pharmacokinetics : Research indicates that the compound possesses favorable pharmacokinetic properties, enhancing its potential for oral bioavailability and therapeutic use.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfonamide group can form hydrogen bonds with enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Research Findings
Electronic Effects : Bromine and methyl groups in this compound increase electrophilicity, facilitating cross-coupling reactions. In contrast, compounds with trifluoromethyl groups (e.g., ) exhibit greater metabolic stability but reduced reactivity .
Steric Hindrance : N,N-Dimethyl groups in the sulfonamide moiety reduce steric bulk compared to N,N-diethyl analogues (e.g., ), enhancing solubility and bioavailability .
Thermodynamic Stability : X-ray crystallography data for related sulfonamides (e.g., ) reveal planar sulfonamide groups and intramolecular hydrogen bonding, which stabilize the molecular conformation .
Biological Activity
3-(Bromomethyl)-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic applications, supported by case studies and research findings.
Chemical Structure and Synthesis
The compound features a bromomethyl group attached to the nitrogen of a dimethylated benzenesulfonamide. The general structure can be represented as follows:
Synthesis
The synthesis typically involves the bromination of N,N-dimethylbenzenesulfonamide under controlled conditions. The following steps outline a common synthetic route:
- Starting Material : N,N-dimethylbenzenesulfonamide.
- Bromination : Reaction with bromomethane in the presence of a base such as potassium carbonate.
- Purification : The product is purified using recrystallization or chromatography.
Biological Activity
Research indicates that sulfonamides, including this compound, exhibit various biological activities:
Antiviral Activity
A study highlighted that sulfonamides with heterocyclic structures show promising antiviral properties against several viruses. For instance, compounds similar to this compound demonstrated inhibitory effects against coxsackievirus B and avian influenza virus with IC50 values ranging from 1.5 to 7.5 µM .
Antimicrobial Properties
Sulfonamides are well-known for their antibacterial activity. Research has shown that derivatives can inhibit bacterial growth through competitive inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : By mimicking substrates or cofactors in enzymatic reactions.
- Interaction with Viral Proteins : Compounds have been shown to bind to viral glycoproteins, preventing viral entry into host cells .
Case Studies
- Antiviral Efficacy : In a study on antiviral agents, derivatives similar to this compound were tested against avian paramyxovirus (APMV-1) and showed significant inhibition with an IC50 value of 0.001 mg .
- Antibacterial Activity : A comparative study on various sulfonamides demonstrated that those with similar structural characteristics exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Research Findings
A comprehensive review of the literature reveals the following key findings regarding the biological activity of this compound:
- Cellular Effects : It affects cellular processes such as proliferation and apoptosis in cancer cell lines .
- Metabolic Pathways : It is involved in metabolic pathways that regulate cell signaling, suggesting potential therapeutic applications in oncology .
- Transport Mechanisms : Studies indicate that sulfonamides can interact with various transporters, influencing their bioavailability and distribution within biological systems .
Preparation Methods
Electrochemical Bromination Method
A patented electrochemical method describes the bromination of related aromatic amide compounds by generating bromine in situ via the electrolysis of hydrobromic acid in a diaphragm electrolytic cell. This method avoids the direct use of elemental bromine, reducing corrosion, environmental pollution, and safety hazards.
- Electrolytic cell setup: Platinum electrodes as anode and cathode.
- Electrolytes: Dilute sulfuric acid and hydrobromic acid solutions.
- Reaction conditions: Mild, room temperature, no external heating or catalyst.
- Reaction time: Short, typically completed within 4 hours.
- Yield and purity: High yield (~97%) and purity (>95%).
- Environmental and economic benefits: Low energy consumption, reduced equipment corrosion, and suitability for industrial scale.
- Prepare a reaction mixture with the starting aromatic amide (e.g., 2-amino-N,3-dimethylbenzamide), hydrobromic acid (35–45% concentration), tetrahydrofuran (THF), and dilute sulfuric acid (10–20%).
- Conduct electrolysis in a diaphragm cell with platinum electrodes under weak alkaline conditions.
- The in situ generated bromine selectively brominates the methyl group on the aromatic ring.
- Isolate the brominated product by standard workup and purification.
This method is particularly noted for its green chemistry credentials and scalability for industrial production.
Classical Bromination Using Alkyl Halides and Pd-Catalyzed Coupling
Another approach involves preparing the bromomethyl derivative via Pd-catalyzed cross-coupling reactions such as Negishi coupling, starting from readily available alkyl halides.
- Starting materials: Alkyl halides (e.g., bromomethyl derivatives) and (hetero)aryl halides.
- Catalyst: Palladium-based catalysts.
- Process: Continuous flow synthesis with automated generation of organozinc reagents from alkyl halides.
- Purification: Automated liquid–liquid extraction and mass-triggered preparative high-performance liquid chromatography (HPLC).
- Advantages: High efficiency, automation reduces human intervention, and allows for diverse functionalization with enriched sp3 character in molecules.
While this method is more general for synthesizing drug-like molecules containing bromomethyl groups, it can be adapted for preparing this compound by functionalizing the appropriate aryl halide scaffold.
Comparative Data Table of Preparation Methods
| Parameter | Electrochemical Bromination | Pd-Catalyzed Negishi Coupling |
|---|---|---|
| Starting Material | Aromatic amide + Hydrobromic acid | Alkyl halides + (hetero)aryl halides |
| Bromine Source | In situ generated from hydrobromic acid | Preformed alkyl bromide or organozinc reagents |
| Reaction Conditions | Room temperature, mild, no catalyst | Pd catalyst, continuous flow, automated |
| Reaction Time | ~4 hours | Variable, typically shorter due to flow process |
| Yield | ~97% | High, dependent on substrate and conditions |
| Purity | >95% | High, aided by automated purification |
| Environmental Impact | Low, green chemistry approach | Moderate, uses Pd catalyst and solvents |
| Scalability | High, suitable for industrial production | High, modular and automatable |
| Automation | Not specified | Fully automated synthesis and purification |
Q & A
Q. What are the common synthetic routes for preparing 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide, and how is the product characterized?
The compound is typically synthesized via sulfonylation of a bromomethyl-substituted benzene precursor. For example, bromomethylation of N,N-dimethylbenzenesulfonamide derivatives can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation or via electrophilic substitution. Post-synthesis, purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) is critical. Structural confirmation relies on ¹H/¹³C NMR (to verify bromomethyl [-CH2Br] and dimethylamine [-N(CH3)2] groups) and mass spectrometry (to confirm molecular ion peaks and fragmentation patterns). For instance, in related sulfonamide syntheses, NMR chemical shifts for bromomethyl protons appear at δ 4.3–4.5 ppm, while sulfonamide SO2 groups are confirmed via IR stretches near 1150–1350 cm⁻¹ .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
Key techniques include:
- ¹H/¹³C NMR : To resolve aromatic protons, bromomethyl (-CH2Br), and dimethylamine (-N(CH3)2) groups.
- High-resolution mass spectrometry (HRMS) : For exact mass determination (e.g., expected [M+H]⁺ for C9H11BrNO2S: 276.97).
- IR spectroscopy : To confirm sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹).
- HPLC : For purity assessment (e.g., >95% purity using a C18 column with acetonitrile/water mobile phases). Contaminants like unreacted precursors or de-brominated byproducts must be ruled out using these methods .
Advanced Research Questions
Q. How can researchers optimize the bromomethylation step to improve yield and minimize side reactions (e.g., di-bromination or oxidation)?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity while minimizing hydrolysis.
- Stoichiometric control : Limiting brominating agents (e.g., NBS) to 1.1–1.3 equivalents reduces di-bromination.
- Temperature modulation : Reactions at 0–25°C prevent thermal decomposition.
- Radical inhibitors : Adding traces of BHT (butylated hydroxytoluene) suppresses radical side reactions. For example, in analogous syntheses, yields improved from 45% to 72% by adjusting NBS equivalents and reaction time .
Q. What strategies resolve spectral contradictions between computational predictions and experimental data for sulfonamide derivatives?
Discrepancies (e.g., NMR chemical shifts deviating by >0.5 ppm) may arise from solvent effects, conformational flexibility, or impurities. Mitigation includes:
- Solvent-specific DFT calculations : Simulate spectra in the same solvent (e.g., CDCl3 or DMSO-d6) used experimentally.
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to validate ambiguous peaks.
- Variable-temperature NMR : Identify dynamic effects (e.g., rotamers of the dimethylamine group). For example, in a related study, HSQC resolved overlapping aromatic signals, aligning experimental and computed data .
Q. How to design biological activity assays for evaluating this compound as a potential enzyme inhibitor or antimicrobial agent?
- Enzyme inhibition assays : Use recombinant enzymes (e.g., PRMT4 or carbonic anhydrase) with fluorogenic substrates. Measure IC50 values via fluorescence quenching (e.g., λex = 340 nm, λem = 460 nm).
- Antimicrobial screening : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Hemolytic activity : Test erythrocyte lysis to assess selectivity (e.g., <10% hemolysis at 100 µM). In a recent study, sulfonamide derivatives showed IC50 = 1.2 µM against PRMT4, with minimal cytotoxicity .
Q. What role does the bromomethyl group play in nucleophilic substitution reactions for derivatizing this compound?
The bromomethyl group acts as a leaving group, enabling:
- Alkylation reactions : React with amines (e.g., piperidine) to form secondary sulfonamides.
- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids (e.g., Pd catalysis).
- Click chemistry : Azide-alkyne cycloadditions for bioconjugation. For example, substitution with 1-methylindole-5-amine yielded a PRMT4 inhibitor with 10-fold enhanced activity .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Bromomethylation
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Brominating agent | NBS (1.1 eq) | |
| Solvent | DCM, 0°C → RT | |
| Reaction time | 6–8 hours | |
| Purification | Silica gel (EtOAc:Hex) |
Q. Table 2. Biological Activity Data for Analogous Sulfonamides
| Compound | Target | IC50/EC50 | Reference |
|---|---|---|---|
| PRMT4 inhibitor (18h) | PRMT4 | 1.2 µM | |
| N-(2,3-dimethylphenyl) | CA-II | 8.5 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
